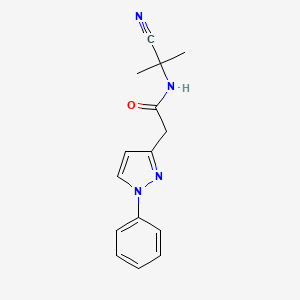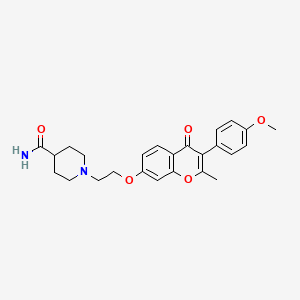![molecular formula C10H14FNO B2482333 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene CAS No. 883539-37-5](/img/structure/B2482333.png)
1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene involves complex organic synthesis techniques. For instance, the synthesis of 1-amino-1-phenylbutane, a related compound, demonstrates the variety of methods available for synthesizing compounds with amino and fluoro functional groups. Techniques include bromination, reaction with potassium phthalimide, and the Ing-Manske procedure for introducing amino groups (Nagarapu et al., 2009).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Studies on related fluorinated compounds have detailed the crystal and molecular structures, providing insights into their geometric configurations and potential for hydrogen bonding. For example, the study of 1-(N-fluoro-N-t-butyl)amino-2,4,6-trinitrobenzene provides valuable data on the pseudo-tetrahedral coordination of the nitrogen atom and the deformation of the aromatic ring (Batail et al., 1974).
Chemical Reactions and Properties
The chemical reactivity of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene and related compounds involves nucleophilic substitution, where fluoro groups can be replaced by aroyl groups derived from aromatic aldehydes. This showcases the compound's versatility in organic synthesis (Suzuki et al., 2008).
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
One foundational aspect of using compounds like 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene in analytical chemistry involves the determination of serum amino acids. R. D. Rapp's study demonstrates the utility of fluorobenzene derivatives in assays for serum amino acids, highlighting the importance of such compounds in biochemical analysis (Rapp, 1963).
Organic and Medicinal Chemistry Synthesis
In medicinal chemistry, the synthesis and modification of fluorobenzene derivatives are pivotal for creating bioactive molecules. For instance, Nagarapu et al. detailed synthetic routes to 1-amino-1-phenylbutane from n-butylbenzene, showcasing the potential of using fluorobenzene derivatives as intermediates for producing compounds with biological activity (Nagarapu et al., 2009).
Material Science
In material science, the study by Plenio et al. on the coordination chemistry of fluorocarbons demonstrates the versatility of fluorobenzene derivatives in forming complex structures with metal ions, which can have applications in catalysis, sensor technology, and advanced materials (Plenio et al., 1997).
Nuclear Medicine
Yuan et al.'s work on the radiosynthesis and preliminary PET evaluation of fluorine-labeled compounds for imaging AMPA receptors in the brain showcases the application of fluorobenzene derivatives in developing diagnostic tools for neurological conditions (Yuan et al., 2016).
Organometallic Chemistry
The reactivity and catalysis studies, such as those by Pike et al., exploring the use of partially fluorinated benzenes in organometallic chemistry, underscore the importance of fluorobenzene derivatives in facilitating various catalytic processes (Pike et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-fluorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-2-9(7-12)13-10-5-3-4-8(11)6-10/h3-6,9H,2,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAZEWHIGQCIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2482254.png)

![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2482257.png)


![1-[(1-Imidazolyl)sulfonyl]-4-methylpiperazine](/img/structure/B2482263.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2482265.png)




![6-Chloro-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2482272.png)